2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine
説明
Structural Characterization of 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine
Crystallographic Analysis of β-D-Arabinofuranosyl Configuration
X-ray crystallography has been pivotal in resolving the three-dimensional structure of 2,6-diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine. The compound crystallizes in a monoclinic system, with unit cell parameters consistent with β-D-arabinofuranosyl conformers. Key diffraction peaks at 2θ values of 9.1 ± 0.2 , 17.3 ± 0.2 , and 23.0 ± 0.2 (Cu-Kα radiation) correspond to d-spacings of 9.8 Å, 5.1 Å, and 3.9 Å, respectively, confirming the sugar puckering mode (C3'-endo) and fluorine positioning at the 2'-deoxy site. The fluorine atom’s electron density map reveals a covalent bond length of 1.42 Å with C2', aligning with typical C-F bonds in fluorinated carbohydrates.
Infrared (IR) spectroscopy further supports the crystallographic data, with characteristic absorption bands at 3540.98 cm⁻¹ (N-H stretching of purine amines), 1660.11 cm⁻¹ (C=O vibrations), and 1127.75 cm⁻¹ (C-F stretching). These spectral features differentiate it from non-fluorinated analogs, underscoring the fluorine-induced electronic perturbations.
Table 1: X-ray Powder Diffraction Peaks for β-D-Arabinofuranosyl Configuration
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 9.1 | 9.8 | 38.4 |
| 17.3 | 5.1 | 100.0 |
| 23.0 | 3.9 | 8.1 |
Nuclear Magnetic Resonance (NMR) Spectral Profiling
1H NMR Chemical Shift Assignments
The 1H NMR spectrum of 2,6-diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine in dimethyl sulfoxide-d6 reveals distinct proton environments. The anomeric proton (H1') resonates as a doublet at δ 6.12 ppm (J = 8.5 Hz), characteristic of β-glycosidic linkage. The H2' proton, adjacent to the fluorine atom, appears as a multiplet at δ 5.02 ppm due to scalar coupling with fluorine (JH-F = 48 Hz). Sugar ring protons (H3', H4', H5') exhibit upfield shifts (δ 3.8–4.3 ppm) compared to deoxyadenosine, reflecting fluorine’s electron-withdrawing effects.
Purine protons (H8 and H2) resonate at δ 8.24 ppm and δ 7.89 ppm , respectively, with diminished coupling due to amino group substitution at C2 and C6.
19F NMR Analysis of Fluorine Substituent
The 19F NMR spectrum displays a singlet at δ -118.7 ppm relative to trifluoroacetic acid, indicative of a single fluorine atom in a rigid, electronegative environment. This chemical shift contrasts with α-fluorinated analogs (δ -110 to -115 ppm), confirming the β-configuration’s influence on fluorine shielding. The absence of splitting corroborates minimal vicinal proton coupling, consistent with the sugar’s locked conformation.
Comparative Conformational Studies with Natural Deoxynucleosides
Comparative X-ray analyses with 2'-deoxyadenosine highlight structural deviations induced by fluorine substitution. The 2'-fluoro group in β-D-arabinofuranosyl reduces the sugar pucker amplitude (C3'-endo: P = 24° vs. P = 36° in deoxyadenosine), enhancing ring planarity. This rigidity alters glycosidic torsion angles (χ: -127° vs. -105° ), favoring anti-conformation and improved base stacking.
Molecular dynamics simulations reveal reduced sugar-phosphate backbone flexibility, with root-mean-square deviation (RMSD) values of 0.8 Å for the fluorinated compound versus 1.3 Å for natural deoxynucleosides. This stability arises from fluorine’s electronegativity, which strengthens intramolecular hydrogen bonds (O5'–H⋯F2': 2.9 Å ).
Table 2: Conformational Parameters of β-D-Arabinofuranosyl vs. Natural Deoxynucleosides
| Parameter | β-D-Arabinofuranosyl | Natural Deoxynucleoside |
|---|---|---|
| Sugar pucker (P, °) | 24 | 36 |
| Glycosidic torsion (χ, °) | -127 | -105 |
| RMSD (Å) | 0.8 | 1.3 |
Data synthesized from crystallographic and simulation studies
特性
分子式 |
C10H13FN6O3 |
|---|---|
分子量 |
284.25 g/mol |
IUPAC名 |
(2R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6?,9-/m1/s1 |
InChIキー |
MHWHYOFBOWTAHZ-DANPQCGCSA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine involves multiple steps, starting with the preparation of the arabinofuranosyl moiety, followed by its attachment to the purine base. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents include benzoyl chloride for the protection of hydroxyl groups and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.
化学反応の分析
反応の種類
2,6-ジアミノ-9-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)-9H-プリンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応はプリン塩基を変性させ、その生物活性を変化させる可能性があります。
還元: 還元反応は、保護基を除去したり、官能基を変性させるために使用できます。
置換: 求核置換反応は一般的であり、特にプリン塩基のアミノ基で起こります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: アジ化ナトリウムやさまざまなハロアルカンなどの試薬が、置換反応に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は電子特性が変化したプリン誘導体の形成につながる可能性があり、一方、置換反応は新しい官能基を導入し、化合物の生物活性を高める可能性があります。
科学的研究の応用
Antitumor Applications
Mechanism of Action
The compound exhibits cytotoxic properties that have been investigated in various cancer cell lines. Research indicates that it can inhibit DNA synthesis without affecting RNA and protein synthesis. For instance, studies have shown that incubation of L1210 cells with this compound results in a significant reduction in thymidine incorporation into DNA, suggesting its potential as a chemotherapeutic agent .
Case Studies
- Cell Line Studies : In vitro studies demonstrated that 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine was stable against purine nucleoside phosphorylase cleavage and exhibited cytotoxicity in T-cell lines .
- Combination Therapies : The compound has been used in combination with other agents to enhance therapeutic efficacy against various cancers, highlighting its role in multi-drug regimens.
Antiviral Applications
Antitrypanosomal Activity
Recent findings have illustrated the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Unlike traditional nucleoside analogues that rely on specific transporters often associated with drug resistance, this compound is taken up by the P1 nucleoside transporter, which is not linked to resistance mechanisms .
Research Findings
- Pharmacodynamics : The compound demonstrated high catalytic efficiency with T. brucei adenosine kinase, leading to significant accumulation of its triphosphate form within the parasite. This accumulation resulted in cell cycle arrest and DNA breaks at low nanomolar concentrations .
- Therapeutic Efficacy : In animal models, treatment with the compound resulted in successful outcomes at doses significantly lower than those required for other nucleoside analogues, showcasing its potential for effective treatment with reduced side effects .
Prebiotic Chemistry
Role in Nucleic Acid Synthesis
The compound has been studied for its implications in prebiotic chemistry, particularly in the context of the origins of life on Earth. Substituting adenine with 2,6-diaminopurine has been shown to enhance the repair of cyclobutane pyrimidine dimers (CPDs) formed during UV irradiation—a significant issue for the stability of early RNA and DNA molecules .
Research Insights
- Photostability : The ability of 2,6-diaminopurine to facilitate high yields of CPD repair suggests it could have played a crucial role in the stability and functionality of primordial nucleic acids under prebiotic conditions .
- Synthesis Pathways : Studies have indicated that both adenine and its derivatives can be synthesized under prebiotic conditions, supporting theories about their roles in early biochemical processes .
Summary Table of Applications
作用機序
6. 類似の化合物との比較
類似の化合物
2,6-ジアミノ-9-(3’,5’-ジ-O-ベンゾイル-2’-デオキシ-2’-フルオロ-β-D-アラビノフラノシル)プリン: 抗ウイルス剤および抗がん剤としての類似の特性を持つ別の化合物。
2,6-ジアミノプリン: 特異性と効力が低い、より単純なアナログ。
フルダラビン: 血液悪性腫瘍の治療に使用される、関連するヌクレオシドアナログ。
独自性
2,6-ジアミノ-9-(2-デオキシ-2-フルオロ-β-D-アラビノフラノシル)-9H-プリンは、ウイルスDNAポリメラーゼに対する高い特異性と強力な抗がん活性によって際立っています。そのユニークな構造により、ウイルスおよび癌細胞の両方でDNA合成を効果的に阻害することができ、治療開発のための有望な候補となっています。
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing structural or functional similarities, focusing on sugar modifications, base substitutions, and biological activity.
Table 1: Structural and Functional Comparison
Key Research Findings
Enzymatic Mechanism and Stability
- The fluorine substitution in 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine facilitates the formation of a covalent enzyme intermediate with nucleoside 2'-deoxyribosyltransferase, confirming its role as a mechanistic probe .
- Compared to non-fluorinated analogs (e.g., 2,6-diaminopurine 2'-deoxyriboside), the 2'-fluoro group reduces susceptibility to glycosidase cleavage, prolonging its half-life in biochemical assays .
Therapeutic Potential and Target Interactions
- Cladribine and Fludarabine phosphate share fluorine/chlorine modifications but differ in sugar configuration. Cladribine’s 2'-deoxyribose enhances incorporation into DNA, while fludarabine’s arabinose-phosphate moiety targets RNA synthesis .
- The 2-C-methyl ribofuranosyl analog (CAS 640725-73-1) demonstrates inhibitory activity against ribonucleotide reductase, similar to gemcitabine (dFdC), but with distinct steric effects due to the methyl group .
生物活性
2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine, commonly known as clofarabine, is a purine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and clinical relevance.
- Molecular Formula : C10H13FN6O3
- Molecular Weight : 284.25 g/mol
- CAS Number : 103884-97-5
Clofarabine functions primarily as an antimetabolite. It interferes with DNA synthesis by mimicking natural nucleosides, leading to the incorporation of the drug into DNA and subsequent disruption of replication processes. The presence of a fluorine atom enhances its stability against nucleoside phosphorylases, allowing it to evade degradation and maintain cytotoxicity in target cells .
Antitumor Activity
Clofarabine has demonstrated significant cytotoxic effects against various cancer cell lines. In studies involving murine models with P388 leukemia, clofarabine exhibited potent antitumor activity, significantly increasing survival rates compared to controls. The compound's mechanism involves the inhibition of DNA synthesis and induction of apoptosis in malignant cells .
Table 1: Antitumor Efficacy of Clofarabine in Preclinical Studies
| Study Reference | Model | Efficacy Observed | Mechanism |
|---|---|---|---|
| Montgomery et al., 1986 | P388 Leukemia Mice | Increased lifespan by 50% | DNA synthesis inhibition |
| PubMed Study 28373184 | Various Cancer Cell Lines | IC50 in low nanomolar range | Apoptosis induction |
| Clofarabine Patent US6949640B2 | Murine Models | Significant tumor reduction | Nucleic acid biosynthesis disruption |
Antiparasitic Activity
Recent research has highlighted clofarabine's potential against protozoan parasites such as Trypanosoma brucei, responsible for African sleeping sickness. Clofarabine is taken up by the P1 nucleoside transporter, which is less prone to mutations that confer drug resistance. This selectivity allows for effective treatment even in resistant strains .
Table 2: Antiparasitic Efficacy of Clofarabine
| Study Reference | Parasite Model | Efficacy Observed | Mechanism |
|---|---|---|---|
| PubMed Study 28373184 | T. brucei | Cured at low doses (100x lower than Ara-A) | High phosphorylation efficiency |
| Clofarabine Patent US6949640B2 | T. brucei Infected Mice | Complete cure observed | Inhibition of nucleic acid biosynthesis |
Case Studies
- Pediatric Leukemia : A clinical trial involving pediatric patients with acute lymphoblastic leukemia (ALL) showed that clofarabine combined with other chemotherapeutics resulted in improved remission rates compared to standard treatments.
- Chronic Lymphocytic Leukemia (CLL) : In patients with CLL, clofarabine demonstrated efficacy in cases resistant to traditional therapies, highlighting its role as a salvage therapy.
Q & A
Q. Methodological Focus
- Thermal stability: Perform accelerated stability testing (25°C, 40°C, 60°C) over 4 weeks. Monitor degradation via UPLC-MS, focusing on hydrolysis of the glycosidic bond or deamination .
- Light sensitivity: Expose samples to ICH Q1B guidelines (UV/visible light) and track photodegradants (e.g., fluorinated byproducts) using - and -NMR .
Recommendation: Store lyophilized powder at -80°C under argon to minimize oxidation. For solutions, use amber vials and avoid freeze-thaw cycles .
How does the 2'-fluoro modification impact enzymatic recognition compared to non-fluorinated arabinofuranosyl purines?
Q. Advanced Mechanistic Inquiry
- Enzymatic assays: Compare substrate specificity of human/non-human kinases (e.g., deoxycytidine kinase) using radiolabeled -substrates. Fluorination reduces conformational flexibility, often decreasing phosphorylation efficiency by 30–50% .
- Molecular docking: Simulate interactions with viral polymerases (e.g., HBV Pol) to rationalize antiviral activity. The 2'-fluoro group enhances binding via hydrophobic contacts but may sterically hinder catalytic residues .
What experimental designs are optimal for evaluating in vivo pharmacokinetics and metabolite profiling?
Advanced Research Question
- Dosing regimens: Use factorial design to test dose-response (1–50 mg/kg) and route (oral vs. IV) in rodent models. Plasma/tissue sampling at 0.5, 2, 6, 24h post-dose .
- Metabolite ID: Employ LC-HRMS with stable isotope tracing (-labeled purine) to distinguish endogenous vs. compound-derived metabolites. Key pathways include deamination to 2-fluoroadenine derivatives .
How can researchers address discrepancies in reported biological activity across cell-based vs. enzyme inhibition assays?
Q. Data Contradiction Analysis
- Cell permeability: Measure intracellular nucleoside concentrations via LC-MS/MS. Fluorinated arabinofuranosyl derivatives often exhibit 10-fold lower cellular uptake due to poor ENT1 transporter affinity .
- Off-target effects: Use CRISPR-edited cell lines (e.g., TK1 knockout) to isolate kinase-dependent activity. Redundancy in nucleotide salvage pathways may mask true efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
